REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][C:9](=[O:11])[O:8][CH2:7][C:6]=2[CH:12]=1.[O-]CC.[Na+].[Na].[C:18]1([S:24][CH2:25][CH2:26][CH2:27][CH2:28]Br)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)C>[C:18]1([S:24][CH2:25][CH2:26][CH2:27][CH2:28][O:1][C:2]2[CH:3]=[CH:4][C:5]3[NH:10][C:9](=[O:11])[O:8][CH2:7][C:6]=3[CH:12]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,^1:16|
|
Name
|
|
Quantity
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4.95 g
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Type
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reactant
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Smiles
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OC=1C=CC2=C(COC(N2)=O)C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
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0.04 mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)SCCCCBr
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture is refluxed
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for a further two hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the reaction solution is poured onto ice water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The extract is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
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DISTILLATION
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Details
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the ethyl acetate is distilled off in vacuo
|
Type
|
CUSTOM
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Details
|
The residue is recrystallized from cyclohexane/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)SCCCCOC=1C=CC2=C(COC(N2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |